7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
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Overview
Description
Synthesis Analysis
7-MTQ is synthesized through various documented methods. One reported method involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.Molecular Structure Analysis
The molecular formula of 7-MTQ is C11H8F3NO2 . The InChI representation is InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8 (4-6)15-10 (5-9 (7)16)11 (12,13)14/h2-5H,1H3, (H,15,16) . The Canonical SMILES representation is COC1=CC2=C (C=C1)C (=O)C=C (N2)C (F) (F)F .Chemical Reactions Analysis
The synthesis of 7-MTQ involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.Physical And Chemical Properties Analysis
The molecular weight of 7-MTQ is 243.18 g/mol . The XLogP3 value is 2.4 . The compound has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Synthesis and Chemical Applications
- Fluorescent Marker Development : 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol is used in the synthesis of 7-amino-4-(trifluoromethyl)coumarin, which is a novel fluorescent marker for sensitive detection of proteinases (Bissell et al., 1980).
- Antiviral Drug Synthesis : The compound is involved in synthesizing 7-methoxy-3-heterocyclic quinolin-6-ol derivatives, evaluated for anti-hepatitis B virus activities (Liu et al., 2015).
- HCV Protease Inhibitor Development : It's used in the practical synthesis of key intermediates for the creation of potent HCV NS3 protease inhibitors (Frutos et al., 2006).
Biomedical Research
- Antimicrobial Activity : Derivatives of 7-methoxy-2-(trifluoromethyl)quinolin-4-ol show significant antimicrobial activity, suggesting potential as future antituberculosis agents (Garudachari et al., 2014).
- Anticancer Research : Related compounds, such as lakshminine, synthesized using 7-methoxy-2-(trifluoromethyl)quinolin-4-ol structures, are tested for antiproliferative activity against cancer cell lines (Castro-Castillo et al., 2010).
Material Science and Other Applications
- Moisture Sorption Behavior : The compound's hydrated form exhibits moisture sorption behavior strongly influenced by particle size and morphology, important for understanding dehydration mechanisms (Kang et al., 2012).
- Photochemical Applications : The methoxy and hydroxy derivatives are used in photochemical studies, potentially as fluorophores for metallofluorescent indicators (Huitink, 1998).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(4-6)15-10(5-9(7)16)11(12,13)14/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHIYSRJLNWZFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347144 |
Source
|
Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL | |
CAS RN |
41192-85-2 |
Source
|
Record name | 7-Methoxy-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41192-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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